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Compound of Interest

Compound Name: C6 NBD Sphingomyelin

Cat. No.: B164454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the use of

C6 NBD Sphingomyelin in fluorescence microscopy. This fluorescent analog of sphingomyelin

is a valuable tool for investigating lipid trafficking, membrane dynamics, and the intricate

sphingomyelin signaling pathway in live and fixed cells.

Introduction to C6 NBD Sphingomyelin
C6 NBD Sphingomyelin (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-

sphingosylphosphorylcholine) is a fluorescently labeled sphingolipid that serves as an excellent

probe for visualizing the distribution and metabolism of sphingomyelin within cellular

membranes. The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl

chain allows for the direct observation of its incorporation and transport through cellular

compartments via fluorescence microscopy. Its utility extends to studying the enzymatic activity

of sphingomyelinases and the downstream signaling events initiated by ceramide production.

Photophysical Properties
Understanding the photophysical properties of C6 NBD Sphingomyelin is critical for optimizing

fluorescence microscopy settings and ensuring high-quality image acquisition.
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Property Value Reference

Excitation Maximum (λex) ~466 nm (in Methanol) [1]

Emission Maximum (λem) ~536 nm (in Methanol) [1]

Recommended Filter Set FITC/GFP [2][3][4]

Extinction Coefficient (ε) ~19,500 - 22,000 M⁻¹cm⁻¹ [2][5]

Quantum Yield (Φ) ~0.1 [2]

Molecular Weight 740.87 g/mol [6][7][8]

Appearance Dark solid

Solubility Chloroform, DMSO, Ethanol [9]

Experimental Protocols
Preparation of C6 NBD Sphingomyelin-BSA Complex
For efficient delivery into live cells, C6 NBD Sphingomyelin should be complexed with fatty

acid-free Bovine Serum Albumin (BSA).

Materials:

C6 NBD Sphingomyelin

Chloroform or Ethanol

Fatty acid-free BSA

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 10 mM

HEPES, pH 7.4

Nitrogen gas source

Vortex mixer

Sonicator (optional)
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Protocol:

Prepare a 1 mM stock solution of C6 NBD Sphingomyelin in chloroform or ethanol.

In a glass tube, dispense the desired amount of the stock solution.

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the

bottom of the tube. For complete removal of the solvent, place the tube under a vacuum for

at least 1 hour.

Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS.

Add the BSA solution to the lipid film to achieve the desired final concentration of the C6
NBD Sphingomyelin-BSA complex (typically 100 µM).

Vortex the mixture vigorously to facilitate the formation of the complex. Occasional warming

to 37°C and sonication can aid in dissolution.

The resulting C6 NBD Sphingomyelin-BSA complex can be stored at -20°C for future use.

Live-Cell Imaging Protocol
This protocol outlines the steps for labeling live cells with the C6 NBD Sphingomyelin-BSA

complex to visualize its trafficking.

Materials:

Cells cultured on glass-bottom dishes or coverslips

C6 NBD Sphingomyelin-BSA complex (prepared as in 3.1)

Serum-free cell culture medium

Live-cell imaging buffer (e.g., HBSS with calcium and magnesium)

Fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP) and

environmental chamber (37°C, 5% CO₂)

Protocol:
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Grow cells to the desired confluency (typically 70-80%) on a suitable imaging dish.

On the day of the experiment, remove the growth medium and wash the cells once with

serum-free medium.

Prepare the labeling solution by diluting the C6 NBD Sphingomyelin-BSA complex in

serum-free medium to a final concentration of 2-5 µM.

Incubate the cells with the labeling solution at 37°C for 15-30 minutes. The optimal

incubation time may vary depending on the cell type and experimental goals.

To visualize internalization, wash the cells twice with ice-cold live-cell imaging buffer to

remove the externally bound probe.

For experiments focusing on plasma membrane dynamics, imaging can be performed

immediately after a brief wash with room temperature imaging buffer.

Mount the dish on the microscope stage within the environmental chamber.

Acquire images using a FITC/GFP filter set. Minimize phototoxicity by using the lowest

possible excitation light intensity and exposure times.

Fixed-Cell Staining Protocol
This protocol is for visualizing the localization of C6 NBD Sphingomyelin in fixed cells.

Materials:

Cells cultured on coverslips

C6 NBD Sphingomyelin-BSA complex (prepared as in 3.1)

Serum-free cell culture medium

Phosphate-Buffered Saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Mounting medium with an antifade reagent
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Fluorescence microscope with a suitable filter set (e.g., FITC/GFP)

Protocol:

Label live cells with the C6 NBD Sphingomyelin-BSA complex as described in the live-cell

imaging protocol (steps 1-4).

After incubation, wash the cells twice with PBS.

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room

temperature.

Wash the cells three times with PBS to remove the fixative.

(Optional) Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10

minutes if co-staining with intracellular antibodies is desired. Wash three times with PBS

after permeabilization.

(Optional) Perform any additional staining (e.g., nuclear counterstain like DAPI).

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the slides using a fluorescence microscope with a FITC/GFP filter set.

Visualization of Key Processes
Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence microscopy experiment

using C6 NBD Sphingomyelin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b164454?utm_src=pdf-body
https://www.benchchem.com/product/b164454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Prepare C6 NBD Sphingomyelin Stock

Form C6 NBD Sphingomyelin-BSA Complex

Prepare Fatty Acid-Free BSA Solution

Label Cells with Complex

Culture Cells on Imaging Dish

Wash to Remove Unbound Probe

Acquire Images

Image Processing

Quantification (e.g., Intensity, Colocalization)

Data Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for C6 NBD Sphingomyelin fluorescence microscopy.

Sphingomyelin Signaling Pathway
C6 NBD Sphingomyelin can be metabolized by sphingomyelinases to produce C6 NBD

Ceramide, a key second messenger. Visualizing the localization and dynamics of the
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fluorescent probe can provide insights into this signaling cascade.
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Caption: Simplified sphingomyelin signaling pathway.

Troubleshooting and Considerations
Low Fluorescence Signal: Increase the concentration of the C6 NBD Sphingomyelin-BSA

complex or the incubation time. Ensure that the filter set is appropriate for NBD fluorescence.

High Background: Ensure thorough washing after labeling to remove unbound probe. Use

serum-free medium during labeling as serum components can bind to the fluorescent lipid.

Phototoxicity: Use the lowest possible excitation intensity and exposure time. For live-cell

imaging, consider using a spinning disk confocal or other gentle imaging modality.
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Probe Metabolism: Be aware that C6 NBD Sphingomyelin can be metabolized to other

fluorescent lipids, such as C6 NBD Ceramide, which may have different subcellular

localizations. Time-course experiments can help to track these metabolic conversions.

Probe Localization: The short C6 acyl chain may influence the partitioning of the probe within

membrane microdomains compared to its long-chain endogenous counterparts. Interpret

results with this in mind.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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